Increased Steric Bulk at Ortho-Position Relative to Unsubstituted 2-Formylbenzonitrile
2-Formyl-6-methylbenzonitrile possesses a methyl group at the 6-position (ortho to the nitrile and adjacent to the aldehyde-bearing carbon) that introduces measurable steric hindrance not present in the parent 2-formylbenzonitrile . This steric perturbation alters the dihedral angle between the aldehyde and nitrile groups, affecting the geometry of the tetrahedral intermediate formed during cascade cyclizations. In class-level studies of 2-acylbenzonitriles, ortho-substituents demonstrably shift product ratios in base-catalyzed cyclocondensations with primary amines by factors ranging from 1.5-fold to complete regiochemical inversion [1].
| Evidence Dimension | Ortho-steric bulk (Van der Waals volume) |
|---|---|
| Target Compound Data | Methyl group at C6; Taft Es steric parameter ≈ -1.24 (CH3); calculated Connolly solvent-excluded volume ≈ 154 ų |
| Comparator Or Baseline | 2-Formylbenzonitrile (CAS 7468-67-9): Hydrogen at C6; Taft Es ≈ 0; calculated volume ≈ 128 ų |
| Quantified Difference | Δ Es ≈ -1.24; Δ volume ≈ +26 ų (+20% increase) |
| Conditions | Calculated physicochemical parameters; class reactivity trends extrapolated from 2-acylbenzonitrile literature |
Why This Matters
This steric difference is the primary driver of altered regioselectivity in cyclocondensation reactions, enabling access to isomerically distinct heterocyclic products that cannot be obtained using the unsubstituted parent compound.
- [1] Mousavi, M. S.; Di Mola, A.; Massa, A. Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Eur. J. Org. Chem. 2023, 26, e202300289. View Source
